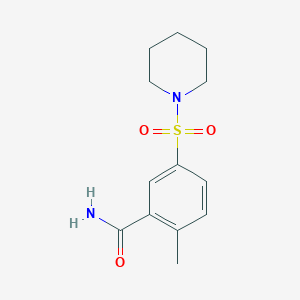![molecular formula C21H18N2O3 B5806455 3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)
3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as OBNX and has been extensively studied for its biological activities and pharmacological properties.
Mécanisme D'action
The mechanism of action of OBNX is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, OBNX has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. OBNX has also been shown to inhibit the activity of β-glucosidase, an enzyme involved in carbohydrate metabolism. These findings suggest that OBNX may have potential as a therapeutic agent for treating diseases associated with abnormal enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that OBNX has a range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and fluorescence properties. OBNX has been shown to induce apoptosis in cancer cells by disrupting DNA replication and repair. OBNX has also been shown to have antifungal and antibacterial activities by inhibiting the growth of fungal and bacterial cells. Additionally, OBNX has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
OBNX has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. OBNX can be synthesized using simple and efficient methods, and it is stable under a range of conditions. Additionally, OBNX has low toxicity, which makes it suitable for use in biological systems. However, OBNX also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on OBNX, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for treating diseases, and the exploration of its applications in materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action of OBNX and its biochemical and physiological effects. Overall, OBNX has significant potential for a range of applications and warrants further investigation.
Méthodes De Synthèse
OBNX can be synthesized using different methods, including the reaction of 2-methoxybenzaldehyde with 1-naphthylmethylamine to form an intermediate compound, which is then reacted with cyanogen azide in the presence of a base to yield OBNX. Another method involves the reaction of 2-methoxybenzaldehyde with 1-naphthylmethylamine and sodium azide in the presence of acetic acid to produce OBNX. These methods have been optimized to increase the yield and purity of OBNX.
Applications De Recherche Scientifique
OBNX has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, OBNX has been evaluated for its anticancer, antifungal, and antibacterial activities. In materials science, OBNX has been used to develop fluorescent probes for detecting metal ions and as a building block for creating functional materials. In biotechnology, OBNX has been studied for its potential as a fluorescent probe for imaging biological systems and as a tool for studying protein-ligand interactions.
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-24-18-11-5-3-8-16(18)13-20-22-21(26-23-20)14-25-19-12-6-9-15-7-2-4-10-17(15)19/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUATQVQSAJSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)



![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)

![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)

